![molecular formula C10H17NO2 B2634459 Methyl 5-azaspiro[3.5]nonane-8-carboxylate CAS No. 2305254-96-8](/img/structure/B2634459.png)
Methyl 5-azaspiro[3.5]nonane-8-carboxylate
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Overview
Description
“Methyl 5-azaspiro[3.5]nonane-8-carboxylate” is a chemical compound with the CAS Number: 2305254-96-8 . It has a molecular weight of 183.25 . The IUPAC name for this compound is also "methyl 5-azaspiro[3.5]nonane-8-carboxylate" .
Molecular Structure Analysis
The InChI code for “Methyl 5-azaspiro[3.5]nonane-8-carboxylate” is1S/C10H17NO2/c1-13-9(12)8-3-6-11-10(7-8)4-2-5-10/h8,11H,2-7H2,1H3
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 5-azaspiro[3.5]nonane-8-carboxylate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalytic Transformations and Organic Synthesis
A study by Sukhorukov et al. (2008) explores the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates to produce substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, suggesting a mechanism involving N-O bond cleavage and the formation of imines as key intermediates (Sukhorukov et al., 2008). Molchanov and Tran (2013) achieved regioselective 1,3-dipolar cycloaddition with C-aryl- and C-carbamoylnitrones, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
Advanced Organic Synthesis Techniques
Gurry et al. (2015) describe the synthesis of a spirocyclic oxetane-fused benzimidazole, demonstrating the versatility of spirocyclic oxetanes in organic synthesis (Gurry et al., 2015). The Reformatsky reaction, as discussed by Shchepin et al. (2007, 2006), showcases the formation of 2-azaspiro compounds through interactions with phenyl- and benzoylhydrazones derived from aromatic aldehydes, leading to a variety of spirocyclic compounds (Shchepin et al., 2007), (Shchepin et al., 2006).
Synthetic Applications in Drug Discovery
The work by Kamiński and Obniska (2006) on the synthesis and anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro compounds illustrates the potential for developing new therapeutic agents (Kamiński & Obniska, 2006). Similarly, Odagiri et al. (2013) designed novel quinolines with potent antibacterial activity, demonstrating the pharmaceutical applications of spirocyclic compounds (Odagiri et al., 2013).
Novel Synthetic Pathways
The research by Molchanov et al. (2016) on the reductive cleavage and transformations of 5-oxa-6-azaspiro compounds, leading to the formation of bi- or tricyclic lactams or lactones, highlights novel pathways in the synthesis of complex organic molecules (Molchanov et al., 2016).
Safety and Hazards
“Methyl 5-azaspiro[3.5]nonane-8-carboxylate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-azaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-3-6-11-10(7-8)4-2-5-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPJBNLOJFYCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2305254-96-8 |
Source
|
Record name | methyl 5-azaspiro[3.5]nonane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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